

Whitepaper: Microbial Synthesis and Metabolism of α -Lactose Outside of Milk

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Compound of Interest

Compound Name: *alpha-Lactose*

Cat. No.: B080435

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the occurrence of α -lactose in the microbial kingdom, not as a naturally synthesized end-product, but as a subject of metabolic engineering for de novo synthesis and as a substrate for catabolism. While α -lactose is unequivocally a disaccharide of mammalian milk, its presence and manipulation in microorganisms like *Escherichia coli* and *Penicillium chrysogenum* offer significant insights and biotechnological applications.

Introduction: Reframing the Natural Occurrence of α -Lactose

Contrary to some erroneous reports suggesting its presence in plants, extensive scientific literature confirms that α -lactose is not a naturally occurring disaccharide outside of the mammary glands of mammals. Its synthesis is catalyzed by the lactose synthase enzyme complex, which is uniquely active in this tissue.

However, the microbial world presents a nuanced picture. While microorganisms do not endogenously produce and store α -lactose as a natural product, certain species possess the genetic machinery to metabolize it as a carbon source. Furthermore, recent advancements in metabolic engineering have enabled the de novo synthesis of lactose in microorganisms like *Escherichia coli*, creating a novel, non-animal source of this important disaccharide.

This guide provides a technical overview of these two facets of microbial interaction with α -lactose:

- **Engineered Biosynthesis in *Escherichia coli*:** Detailing the metabolic pathways, genetic modifications, and experimental protocols for producing α -lactose from simple carbon sources.
- **Catabolism in *Penicillium chrysogenum*:** Exploring the enzymatic pathways and regulatory mechanisms for the breakdown of α -lactose, a process of significant interest in industrial fermentations, such as penicillin production.

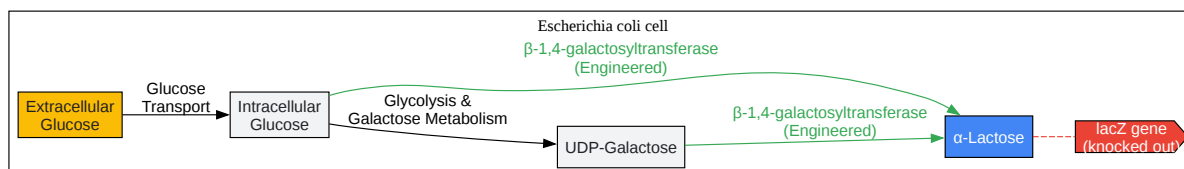
Engineered de novo Biosynthesis of α -Lactose in *Escherichia coli*

The bacterium *Escherichia coli* has been successfully engineered to produce α -lactose from glucose, representing a significant step towards microbial-based production of this disaccharide. This process involves the introduction of a heterologous enzyme and the strategic manipulation of native metabolic pathways.

Biosynthetic Pathway

The engineered pathway for de novo lactose synthesis in *E. coli* leverages the host's glycolysis and galactose metabolic pathways, with the crucial addition of a β -1,4-galactosyltransferase. The overall process can be summarized as follows:

- **Glucose Uptake and Conversion to UDP-Galactose:** Glucose is transported into the cell and enters glycolysis. A portion of the glucose-6-phosphate is shunted into the galactose metabolic pathway, where it is ultimately converted to UDP-galactose.
- **Heterologous Lactose Synthesis:** A β -1,4-galactosyltransferase, an enzyme not naturally present in *E. coli* for this purpose, is introduced. This enzyme catalyzes the condensation of UDP-galactose and glucose to form lactose.
- **Inhibition of Lactose Catabolism:** To allow for the accumulation of lactose, the endogenous *lacZ* gene, which encodes the lactose-degrading enzyme β -galactosidase, is typically knocked out.



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Caption: Engineered de novo lactose synthesis pathway in *E. coli*.

Experimental Protocols

This protocol provides a general framework for the metabolic engineering of *E. coli* for de novo lactose synthesis. Specific gene sequences and plasmid details can be found in the cited literature.

Objective: To create an *E. coli* strain capable of producing lactose from glucose by introducing a β -1,4-galactosyltransferase and deleting the endogenous lacZ gene.

Materials:

- *E. coli* host strain (e.g., BL21(DE3))
- Plasmid vector for gene expression (e.g., pET series)
- Gene encoding a β -1,4-galactosyltransferase (e.g., from *Neisseria meningitidis*)
- CRISPR/Cas9 or λ -Red recombineering system for gene knockout
- Restriction enzymes, DNA ligase, competent cells
- LB medium, SOC medium, appropriate antibiotics
- PCR reagents and primers

Procedure:

- Gene Amplification and Plasmid Construction:
 - Amplify the β -1,4-galactosyltransferase gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
 - Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
 - Ligate the digested gene into the expression vector.
 - Transform the ligation product into competent E. coli DH5 α cells for plasmid propagation.
 - Select positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
- lacZ Gene Knockout:
 - Design guide RNAs (for CRISPR/Cas9) or homologous arms (for λ -Red) targeting the lacZ gene.
 - Follow the specific protocol for the chosen gene editing system to introduce a deletion in the lacZ gene of the target E. coli strain.
 - Verify the knockout by PCR and sequencing of the genomic region.
- Transformation of the Expression Plasmid:
 - Prepare competent cells of the E. coli Δ lacZ strain.
 - Transform the engineered expression plasmid containing the β -1,4-galactosyltransferase gene into the competent cells.
 - Select for successful transformants on LB agar plates containing the appropriate antibiotic.

Objective: To culture the engineered E. coli strain and induce the expression of the lactose synthesis pathway to produce lactose.

Materials:

- Engineered E. coli strain
- Defined minimal medium with glucose as the sole carbon source
- IPTG (Isopropyl β -D-1-thiogalactopyranoside) for induction (if using a T7 promoter system)
- Shaking incubator, fermenter
- HPLC system with a suitable column for sugar analysis

Procedure:

- Inoculum Preparation:
 - Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.
 - Incubate overnight at 37°C with shaking.
- Main Culture:
 - Inoculate the main culture (e.g., 100 mL of minimal medium in a 500 mL flask) with the overnight culture to an initial OD600 of ~0.1.
 - Incubate at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).
- Induction:
 - Add IPTG to a final concentration of, for example, 0.2 mM.
 - Reduce the temperature to, for instance, 28-30°C and continue incubation for 24-48 hours.
- Sampling and Analysis:
 - Take samples at regular intervals.
 - Centrifuge the samples to separate the cells from the supernatant.

- Analyze the supernatant for lactose concentration using a validated HPLC method.

Quantitative Data

The production of lactose and related compounds in metabolically engineered *E. coli* has been reported in several studies. The following table summarizes representative data.

| Strain/Genetic Modification | Carbon Source | Fermentation Scale | Product | Titer (g/L) | Reference |
|---|---------------|--------------------|---------------------------------------|-------------|---------------------|
| Engineered <i>E. coli</i> BL21(DE3) with β -1,4-galactosyltransferase | Glucose | Shake Flask | α -Lactose | 7.29 | [1] |
| Engineered <i>E. coli</i> SC16-14 with endogenous lactose synthesis pathway | Glucose | 3-L Bioreactor | Lacto-N-neotetraose (lactose-derived) | 25.4 | [2] |

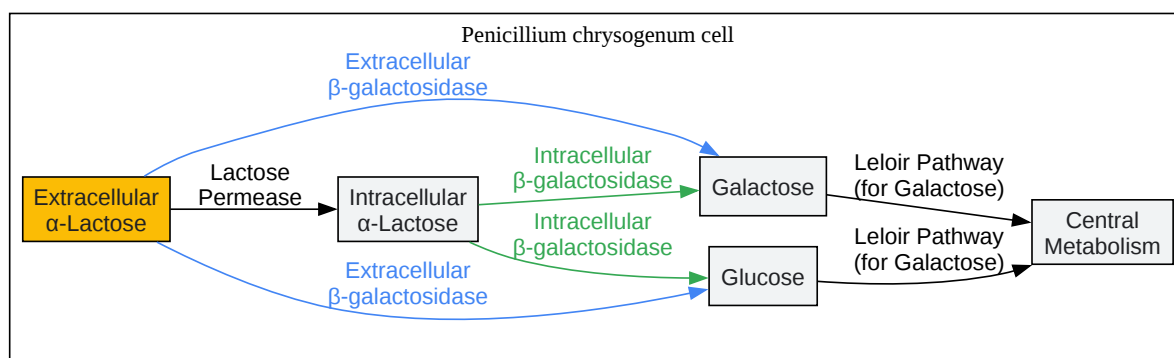
Catabolism of α -Lactose in *Penicillium chrysogenum*

The filamentous fungus *Penicillium chrysogenum* is renowned for its industrial production of penicillin. In this context, lactose is often used as a carbon source in the fermentation medium. *P. chrysogenum* possesses a sophisticated system for the uptake and catabolism of lactose.

Catabolic Pathway

P. chrysogenum employs a dual strategy for lactose assimilation, involving both extracellular and intracellular hydrolysis.

- **Lactose Transport:** The fungus has specific lactose permeases that transport lactose from the medium into the cell.
- **Extracellular Hydrolysis:** Secreted β -galactosidases can break down lactose in the extracellular space into glucose and galactose, which are then individually transported into the cell.
- **Intracellular Hydrolysis:** Lactose that is transported intact into the cell is hydrolyzed by intracellular β -galactosidases into glucose and galactose.
- **Galactose Metabolism:** The resulting galactose is catabolized through the Leloir pathway.



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Caption: Lactose catabolism pathway in *Penicillium chrysogenum*.

Experimental Protocols

This protocol is used to measure the activity of β -galactosidase, a key enzyme in lactose catabolism.

Objective: To quantify the β -galactosidase activity in a crude cell extract or purified enzyme preparation from *P. chrysogenum*.

Materials:

- *P. chrysogenum* mycelia grown on a lactose-containing medium
- Sodium phosphate buffer (e.g., 100 mM, pH 7.3)
- o-Nitrophenyl- β -D-galactopyranoside (ONPG) solution (e.g., 68 mM in buffer)
- Magnesium chloride solution (e.g., 30 mM)
- 2-Mercaptoethanol
- Sodium carbonate solution (e.g., 1 M) for stopping the reaction
- Spectrophotometer

Procedure:

- Preparation of Cell Lysate:
 - Harvest the fungal mycelia by filtration.
 - Wash the mycelia with a suitable buffer.
 - Disrupt the cells by grinding with liquid nitrogen, sonication, or using a bead beater in lysis buffer.
 - Centrifuge the homogenate to pellet cell debris and collect the supernatant (crude cell extract).
- Enzyme Assay:
 - Prepare a reaction mixture containing sodium phosphate buffer, MgCl_2 , and 2-mercaptoethanol.
 - Add a known amount of the cell extract to the reaction mixture and equilibrate to 37°C.
 - Initiate the reaction by adding the ONPG solution.

- Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), during which the colorless ONPG is hydrolyzed to the yellow product o-nitrophenol.
- Stop the reaction by adding sodium carbonate solution.
- Measure the absorbance of the resulting yellow solution at 420 nm.
- Calculation of Activity:
 - Calculate the amount of o-nitrophenol produced using its molar extinction coefficient.
 - One unit of β -galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 μ mole of ONPG per minute under the specified conditions.

Quantitative Data

The catabolism of lactose by *P. chrysogenum* is influenced by the specific strain and culture conditions. The following table presents relevant quantitative data.

| Strain | Carbon Source | Specific Growth Rate (μ) on Lactose (h^{-1}) | Key Observation | Reference |
|---------------------------------|---------------|---|---|-----------|
| <i>P. chrysogenum</i> NRRL 1951 | Lactose | ~ 0.05 | Dual assimilation strategy (extracellular and intracellular hydrolysis) | [2] |
| <i>P. chrysogenum</i> AS-P-78 | Lactose | ~ 0.05 | Similar growth profile to NRRL 1951 on lactose | [2] |
| <i>P. chrysogenum</i> | Glucose | 0.15 ± 0.001 | Glucose supports a higher growth rate than lactose. | [2] |

Conclusion

While α -lactose is not a naturally occurring compound in the microbial world, its interaction with microorganisms is of significant scientific and industrial interest. The ability to engineer *E. coli* for de novo synthesis of lactose opens up possibilities for non-animal-derived production for pharmaceutical and food applications. Concurrently, understanding the intricacies of lactose catabolism in fungi like *P. chrysogenum* is crucial for optimizing industrial fermentation processes that utilize lactose-rich feedstocks. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals working in these fields. Further research into the regulation of these pathways and the optimization of microbial strains will continue to expand the role of microorganisms in the synthesis and utilization of α -lactose.

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